REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[NH:8][CH:9]=[C:10]([CH3:12])[N:11]=1.NC(N)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:6][C:7]1[NH:8][C:9]([N+:17]([O-:19])=[O:18])=[C:10]([CH3:12])[N:11]=1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(N1)C
|
Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
flask cooled in ice
|
Type
|
ADDITION
|
Details
|
When all had been added
|
Type
|
CUSTOM
|
Details
|
the removal of the heat
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added to 300 ml of H2O
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(N1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |